molecular formula C26H42O4 B12650820 Bis(4-methyloctyl) phthalate CAS No. 85391-50-0

Bis(4-methyloctyl) phthalate

Cat. No.: B12650820
CAS No.: 85391-50-0
M. Wt: 418.6 g/mol
InChI Key: YWWKENIVKIAFNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methyloctyl) phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in various industrial applications, including the production of polyvinyl chloride (PVC) products. This compound, in particular, is known for its effectiveness in providing plasticity and is used in a range of consumer products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The process is optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Bis(4-methyloctyl) phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 4-methyloctanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of various oxidized products.

    Substitution: this compound can participate in substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Phthalic acid and 4-methyloctanol.

    Oxidation: Oxidized derivatives of the alkyl side chains.

    Substitution: Products with substituted ester groups.

Scientific Research Applications

Bis(4-methyloctyl) phthalate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.

    Industry: Widely used in the production of consumer goods, including toys, packaging materials, and medical devices.

Mechanism of Action

The mechanism of action of bis(4-methyloctyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This interaction can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can affect enzyme activity, particularly those involved in detoxification processes in the liver.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Di-n-octyl phthalate (DnOP)

Comparison: Bis(4-methyloctyl) phthalate is similar to other phthalates in its role as a plasticizer. it has unique properties due to the presence of the 4-methyloctyl group, which can influence its physical and chemical characteristics. Compared to bis(2-ethylhexyl) phthalate, this compound may have different effects on biological systems and varying degrees of toxicity. Its specific structure can also affect its compatibility with different polymer matrices, making it suitable for specific applications where other phthalates may not perform as well.

Properties

CAS No.

85391-50-0

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(4-methyloctyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-5-7-13-21(3)15-11-19-29-25(27)23-17-9-10-18-24(23)26(28)30-20-12-16-22(4)14-8-6-2/h9-10,17-18,21-22H,5-8,11-16,19-20H2,1-4H3

InChI Key

YWWKENIVKIAFNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.